

SB-3CT Dosing Regimens in Animal Models of Neurological Injury

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Compound Focus: **SB-3CT**

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Disease Model	Species	Dose	Route	Dosing Frequency & Time Points	Primary Evidence & Outcomes
Embolic Stroke [1]	Mouse	25 mg/kg	Intraperitoneal (i.p.)	First dose at 2 hours post-ischemia, second dose at 4 hours post-ischemia.	Reduced infarct volume, improved neurobehavioral scores, protected neurovascular integrity [1].
Traumatic Brain Injury (TBI) [2]	Rat	50 mg/kg	Intraperitoneal (i.p.)	First dose at 30 minutes post-TBI, followed by doses at 6 and 12 hours.	Improved motor function, spatial learning/memory, preserved hippocampal neurons [2].
Ischemic Stroke (Acute) [3]	Mouse	25 mg/kg	Intravenous (i.v.)	Single injection at the time of reperfusion.	Improved neurological outcomes, modulated astrocytic lipid metabolism [3].
Ischemic Stroke (Prolonged) [3]	Mouse	25 mg/kg	Not specified	Injections on Day 0, Day 2, and Day 4 post-stroke.	Impaired neurological recovery and angiogenesis, suggesting excessive

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					inhibition can be detrimental [3].
Focal Cerebral Ischemia [4]	Mouse	25 mg/kg	Intraperitoneal (i.p.)	Single dose for pharmacokinetic study.	Demonstrated rapid distribution to the brain, providing PK rationale for multi-dose regimens [4].

Detailed Experimental Protocols

Here are the detailed methodologies from the cited studies to help you replicate these experiments.

Protocol for Embolic Stroke Model in Mice [1]

- **Animal Model:** Male mice subjected to embolic occlusion of the Middle Cerebral Artery (MCA) using a fibrin-rich clot.
- **SB-3CT Treatment:**
 - **Preparation:** **SB-3CT** was dissolved in a solution containing 20% dimethyl sulfoxide (DMSO) and 80% saline [1].
 - **Dosing:** 25 mg/kg, administered via intraperitoneal (i.p.) injection.
 - **Schedule:** The first dose was given at **2 hours post-ischemia**, followed by a second dose at **4 hours post-ischemia**.
- **Key Assessments:** Infarct volume was measured at 24 hours, and neurobehavioral outcomes were assessed using a standardized scoring system.

Protocol for Traumatic Brain Injury (TBI) Model in Rats [2]

- **Animal Model:** Male Sprague-Dawley rats subjected to moderate fluid percussion TBI.
- **SB-3CT Treatment:**
 - **Preparation:** **SB-3CT** was dissolved in **10% DMSO** [2].
 - **Dosing:** 50 mg/kg, administered via intraperitoneal (i.p.) injection.

- **Schedule:** The first dose was given at **30 minutes post-TBI**, with subsequent doses at **6 and 12 hours** post-injury.
- **Key Assessments:** Motor function (beam-balance/beam-walk) was tested on post-operative days 1-5. Spatial learning and memory (Morris water maze) were assessed on days 11-15. Histological analysis for neurodegeneration and neuronal loss was performed.

Key Considerations for Your Experimental Design

The following workflow synthesizes the evidence from the studies above to guide your decision on **SB-3CT** dosing frequency.

The diagram above outlines the key decision points. Please also note these critical practical aspects:

- **Pharmacokinetic Basis:** The multi-dose regimens are supported by pharmacokinetic data showing **SB-3CT** rapidly distributes to the brain but has a relatively short elimination half-life (~46 minutes in mice) [4]. Repeated dosing helps maintain therapeutic concentrations during the critical early injury phase.
- **Critical Warning on Chronic Dosing:** A 2025 study demonstrated that while a single acute dose of **SB-3CT** was beneficial in stroke, repeated dosing over several days **impaired neurological recovery and angiogenesis** [3]. This highlights that the timing and duration of MMP-9 inhibition are crucial, and prolonged suppression can be detrimental to recovery processes.

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References

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